molecular formula C12H16BrNO3S B603049 [(5-Bromo-2-methylphenyl)sulfonyl](oxolan-2-ylmethyl)amine CAS No. 1184645-44-0

[(5-Bromo-2-methylphenyl)sulfonyl](oxolan-2-ylmethyl)amine

Cat. No.: B603049
CAS No.: 1184645-44-0
M. Wt: 334.23g/mol
InChI Key: MQXQCTWQPXVEKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(5-Bromo-2-methylphenyl)sulfonyl](oxolan-2-ylmethyl)amine is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of biological activities and are commonly used in medicinal chemistry for their antibacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Bromo-2-methylphenyl)sulfonyl](oxolan-2-ylmethyl)amine typically involves a multi-step processThe reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(5-Bromo-2-methylphenyl)sulfonyl](oxolan-2-ylmethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

[(5-Bromo-2-methylphenyl)sulfonyl](oxolan-2-ylmethyl)amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(5-Bromo-2-methylphenyl)sulfonyl](oxolan-2-ylmethyl)amine involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound may inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase. This inhibition prevents the formation of dihydrofolate, which is essential for bacterial DNA synthesis and cell division .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide
  • 5-bromo-2-methyl-N-[(oxolan-2-yl)methyl]pyridin-2-amine
  • 4-bromophenyl methyl sulfone

Uniqueness

[(5-Bromo-2-methylphenyl)sulfonyl](oxolan-2-ylmethyl)amine is unique due to its specific substitution pattern on the benzene ring and the presence of the oxolan-2-ylmethyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

1184645-44-0

Molecular Formula

C12H16BrNO3S

Molecular Weight

334.23g/mol

IUPAC Name

5-bromo-2-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C12H16BrNO3S/c1-9-4-5-10(13)7-12(9)18(15,16)14-8-11-3-2-6-17-11/h4-5,7,11,14H,2-3,6,8H2,1H3

InChI Key

MQXQCTWQPXVEKM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2CCCO2

Origin of Product

United States

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